N-Ethylaniline N-Ethylaniline N-Ethylaniline (NEA) is a secondary aromatic amine. One of the methods reported for its synthesis is platinum-catalyzed hydroamination of ethylene with aniline. The ionic properties of NEA has been studied using two-color resonant two-photon mass analyzed threshold ionization spectroscopy. Its oxidation by periodate in water-acetone medium has been investigated. The charge-transfer complex formed by the interaction of NEA with iodine has been studied spectrophotometrically in different solvents. It undergoes “ABBCC”-type five component reaction with formaldehyde and acetylacetone to form tricyclic derivatives. Copolymers of aniline and N-ethylaniline has been synthesized and analyzed.
N-ethylaniline appears as a dark liquid with an aromatic odor. Insoluble in water. Density 0.963 g / cm3. Toxic by skin absorption and inhalation of vapors. Evolves toxic fumes during combustion. Flash point 185°F.
N-Ethylaniline is a member of benzenes.
Brand Name: Vulcanchem
CAS No.: 103-69-5
VCID: VC0537033
InChI: InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
SMILES: CCNC1=CC=CC=C1
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol

N-Ethylaniline

CAS No.: 103-69-5

Cat. No.: VC0537033

Molecular Formula: C8H11N

Molecular Weight: 121.18 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-Ethylaniline - 103-69-5

Specification

CAS No. 103-69-5
Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
IUPAC Name N-ethylaniline
Standard InChI InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Standard InChI Key OJGMBLNIHDZDGS-UHFFFAOYSA-N
SMILES CCNC1=CC=CC=C1
Canonical SMILES CCNC1=CC=CC=C1
Appearance Solid powder
Boiling Point 400.5 °F at 760 mm Hg (NTP, 1992)
203.0 °C
204.5 °C
205 °C
Colorform Colorless liquid
CLEAR TO STRAW-COLORED, YELLOW-BROWN OIL
Flash Point 185 °F (NTP, 1992)
185 °F (85 °C) (OPEN CUP)
85 °C o.c.
Melting Point -82.3 °F (NTP, 1992)
-63.5 °C
-63 °C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

N-Ethylaniline consists of a benzene ring substituted with an ethylamino group (NHCH2CH3-\text{NHCH}_2\text{CH}_3). The planar aromatic system and electron-donating ethyl group influence its reactivity, particularly in electrophilic substitution reactions. The compound’s InChIKey (OJGMBLNIHDZDGS-UHFFFAOYSA-N) and SMILES notation (CCNc1ccccc1) confirm its structural identity . X-ray diffraction studies reveal a dihedral angle of 42.5° between the benzene ring and the ethylamine group, contributing to its steric hindrance in polymerization reactions .

Physical and Thermodynamic Properties

Key physical properties include:

PropertyValueSource
Boiling Point205°C
Melting Point-64°C
Density (25°C)0.963 g/mL
Refractive Index1.554
Vapor Pressure (25°C)0.2 mmHg
LogP (Octanol-Water)2.26

The compound’s low water solubility (2.7 g/L at 20°C) and high lipid solubility (LogP=2.26\text{LogP} = 2.26) suggest a propensity for bioaccumulation . Its dielectric constant of 5.76 and surface tension of 36.79 dyn/cm further underscore its utility in non-polar solvent systems.

Synthesis and Industrial Production

Traditional Methods

N-Ethylaniline is synthesized via the alkylation of aniline with ethanol under acidic conditions or through the reduction of N-ethylnitrobenzene. The reaction typically employs catalysts like Raney nickel or platinum, achieving yields of 70–85% . A novel one-pot method combines nitrobenzene and ethanol over a Raney nickel catalyst at 413 K and 1 MPa nitrogen pressure, achieving 100% nitrobenzene conversion and 85.9% selectivity for N-Ethylaniline . This approach minimizes byproducts like N,N-diethylaniline (<4%) through in-situ hydrogenation and alkylation .

Poly(N-Ethylaniline) Synthesis

Emerging techniques utilize tartaric acid (TA) and acrylic acid (AA) as dopants and soft templates, respectively, during oxidative polymerization with ammonium persulfate (APS) . The resulting poly(N-ethylaniline) (PNETA) exhibits enhanced crystallinity (XRD peak at 2θ = 25.6°), solubility in m-cresol, and electrical conductivity (1.2 S/cm) . Compared to HCl-doped variants, TA/AA-doped PNETA shows superior thermal stability, with a 10% weight loss at 280°C .

Industrial Applications

Pesticide and Dye Intermediates

N-Ethylaniline accounts for 43% of the global market share in pesticide intermediates, valued at $26.4 million in 2025 . It derivatives, such as N-ethyl-N-(2-chloroethyl)aniline, are precursors to herbicides like Alachlor. In the dye sector, its electrophilic substitution reactivity facilitates the synthesis of azo dyes for textiles .

Rubber Accelerators and Polymers

As a rubber accelerator, N-Ethylaniline reduces vulcanization time by 30% in tire manufacturing . Its incorporation into conductive polymers, particularly PNETA, enables applications in antistatic coatings and sensors . The TA/AA-doped PNETA demonstrates a sheet resistance of 80 Ω/sq, comparable to polyaniline derivatives .

Toxicological Profile and Regulatory Considerations

Acute and Chronic Toxicity

Acute oral LD50_{50} values for rats are 382 mg/kg (males) and 553 mg/kg (females), with symptoms including methemoglobinemia and hemolytic anemia . Subchronic exposure (28 days, 1–125 mg/kg/day) in rats induces dose-dependent splenic hemosiderosis and hepatic erythropoiesis, with a no-observed-effect level (NOEL) of 1 mg/kg/day . N-Ethylaniline is non-mutagenic in Ames tests but induces chromosomal aberrations in CHL/IU cells at 10 mM .

Environmental and Regulatory Status

The U.S. EPA classifies N-Ethylaniline as a hazardous air pollutant under Section 112(b) of the Clean Air Act . The European Chemicals Agency (ECHA) mandates workplace exposure limits of 0.5 ppm (8-hour TWA) . Recent market analyses project a 4.6% CAGR (2025–2033), driven by Asia-Pacific demand, though regulatory pressures on pesticide use may constrain growth .

Recent Advances and Future Directions

Green Synthesis Techniques

Microwave-assisted synthesis reduces reaction times by 60% compared to conventional methods, achieving 92% yield under solvent-free conditions . Photocatalytic degradation using TiO2_2 nanoparticles degrades 95% of N-Ethylaniline in wastewater within 2 hours, addressing environmental concerns .

High-Performance Polymers

Graphene-PNETA nanocomposites exhibit a 150% increase in tensile strength and a 20-fold enhancement in electrical conductivity (24 S/cm) compared to pure PNETA . These materials show promise in flexible electronics and energy storage.

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